Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core with multiple functional modifications. The quinazoline scaffold is substituted at position 7 with a methyl carboxylate group, at position 2 with a thioxo moiety, and at position 3 with a 4-oxobutyl chain bearing a (2-thienylmethyl)amino group.
The synthesis of analogous compounds, such as methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound 17, ), involves esterification of carboxylic acid precursors under acidic conditions . The presence of the thienylmethylamino-butyl side chain in the target compound likely enhances lipophilicity and modulates steric interactions compared to simpler derivatives.
Properties
CAS No. |
946330-22-9 |
|---|---|
Molecular Formula |
C19H19N3O4S2 |
Molecular Weight |
417.5 |
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-18(25)12-6-7-14-15(10-12)21-19(27)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-28-13/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,20,23)(H,21,27) |
InChI Key |
CHBBFBQHRAKILZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=CS3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on antimicrobial activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a tetrahydroquinazoline core with various functional groups that may contribute to its biological activity. The presence of the thienylmethyl group and multiple carbonyl functionalities suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds in the quinazoline family. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity of these compounds often exceeds that of conventional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | Enterobacter cloacae |
| Compound 11 | 0.015 | 0.030 | Staphylococcus aureus |
| Compound 12 | 0.015 | 0.030 | Escherichia coli |
The most effective compound in the study exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, indicating potent antibacterial properties .
Structure-Activity Relationship (SAR)
The SAR analysis of quinazoline derivatives indicates that specific substituents significantly influence antibacterial potency. For example:
- Thienylmethyl Group : Enhances lipophilicity, improving membrane penetration.
- Carbonyl Functionalities : May interact with bacterial enzymes or receptors, disrupting cellular processes.
In a study involving thiazolidinone derivatives, it was found that modifications at the nitrogen atom significantly affected both MIC and MBC values across various bacterial strains .
Case Studies
-
Antibacterial Efficacy :
A study evaluated several derivatives against a panel of bacteria, revealing that compounds with thienyl substitutions consistently outperformed traditional antibiotics in terms of potency and spectrum of activity . -
Fungal Activity :
Similar compounds have also demonstrated antifungal properties, with effective MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, suggesting a broad-spectrum antimicrobial potential . -
Docking Studies :
Molecular docking studies have indicated that these compounds can effectively bind to bacterial ribosomes or other essential proteins, providing insights into their mechanisms of action .
Scientific Research Applications
Anticancer Properties
Recent research has indicated that compounds related to the tetrahydroquinazoline structure exhibit promising anticancer activity. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in tumor cells .
Antimicrobial Effects
Compounds with the tetrahydroquinazoline framework have also been evaluated for their antimicrobial properties. Studies have demonstrated that these compounds possess broad-spectrum antibacterial activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate significant effectiveness, suggesting that these compounds could serve as potential leads for new antibiotics .
Synthesis Techniques
The synthesis of methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. Key steps often include:
- Formation of the Tetrahydroquinazoline Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The thienylmethyl group and carboxylate functionalities are introduced via nucleophilic substitution or coupling reactions.
The detailed synthetic routes can vary significantly based on the desired purity and yield, but they generally follow established protocols in organic synthesis.
Therapeutic Applications
Given its biological activities, this compound holds potential for several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Anticancer agent targeting specific cell lines |
| Infectious Diseases | Antibiotic development against resistant strains |
| Anti-inflammatory | Potential use in managing inflammatory conditions |
Case Studies
Several studies have documented the efficacy of compounds similar to this compound:
- Anticancer Activity Against MCF-7 Cells : A study demonstrated that derivatives of tetrahydroquinazolines exhibited significant cytotoxicity against MCF-7 cells with IC50 values in low micromolar ranges .
- Antimicrobial Screening : Another research effort reported that specific derivatives showed MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as new antibacterial agents .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The thienylmethylamino-butyl side chain in the target compound introduces a bulky, heteroaromatic group, likely increasing lipophilicity compared to Compound 17 and Compound 33. This could enhance membrane permeability but reduce aqueous solubility.
- Bioactivity : Compound 33, bearing a trifluoromethyl benzylthio group, was synthesized as an sEH inhibitor , suggesting that the target compound’s thienyl substituent may similarly target enzymes but with altered selectivity due to electronic differences (thiophene vs. CF3-phenyl).
- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., coupling of the butyl side chain) contrasts with simpler esterification or alkylation routes for Compounds 17 and 33 .
Functional Group Contributions
Q & A
Q. What synthetic strategies are commonly employed for quinazoline derivatives like the target compound?
The synthesis involves multi-step reactions, including cyclization and functional group modifications. For example:
- Step 1: Formation of the quinazoline core via condensation of anthranilic acid derivatives with thioureas or isothiocyanates. In analogous syntheses, phenyl isothiocyanate reacts with aminobenzoic esters in pyridine under reflux (100°C) to yield thioxo-tetrahydroquinazolines (66% yield) .
- Step 2: Alkylation of the thione group using reagents like 2-chlorobenzyl bromide in DMF with Cs₂CO₃ as a base (94% yield for similar compounds) .
- Purification: Recrystallization from solvents like ethanol or ether is critical to isolate high-purity products.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR: Identifies proton environments (e.g., thiophene methylene protons at δ ~4.5 ppm) and carbonyl/thiocarbonyl carbons (δ ~165-180 ppm) .
- HRMS: Confirms molecular integrity (e.g., observed m/z 381.0520 vs. calculated 381.0521 for a related compound) .
- IR Spectroscopy: Detects key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).
Q. What preliminary biological screening approaches are suitable for this compound?
- Enzyme Inhibition Assays: Test against soluble epoxide hydrolase (sEH) or kinases, given structural similarity to quinazoline-based inhibitors .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, referencing thienylmethyl derivatives with anticancer activity .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation step of the quinazoline core?
- Base Selection: Cs₂CO₃ outperforms K₂CO₃ in DMF due to superior solubility and deprotonation efficiency .
- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thione sulfur.
- Stoichiometry: A 1.2:1 molar ratio of alkylating agent to substrate reduces unreacted starting material.
- Monitoring: TLC (eluent: 7:3 hexane/ethyl acetate) tracks reaction progress, with quenching in dilute HCl to prevent over-alkylation .
Q. How do tautomeric forms (thione vs. thiol) impact the compound’s reactivity and biological activity?
- Analytical Differentiation: 13C NMR distinguishes thione (δ ~180 ppm) from thiol tautomers (C-SH protons at δ ~3-4 ppm in 1H NMR). X-ray crystallography resolves bond lengths (C=S: ~1.65 Å vs. C-SH: ~1.82 Å) .
- Biological Implications: The thione form enhances electrophilicity, potentially increasing interactions with cysteine residues in enzyme active sites .
Q. What strategies resolve contradictory spectral data, such as unexpected HRMS peaks?
- Byproduct Identification: HRMS/MS fragmentation patterns differentiate main products from side reactions (e.g., oxidation byproducts or dimerization).
- Isotopic Peak Analysis: Natural abundance of ³⁴S (4.2%) accounts for m/z +2 satellite peaks in sulfur-containing compounds .
- Control Experiments: Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidative degradation.
Key Challenges and Methodological Considerations
- Stereochemical Control: The butyl-thienylmethyl side chain may introduce conformational flexibility, complicating crystallography. Use NOESY NMR to assess spatial proximity of substituents .
- Solubility Issues: The carboxylate ester group improves solubility in organic solvents (DMF, DMSO) for reactions but may hinder aqueous biological assays. Hydrolysis to the free acid (using LiOH/THF:H₂O) enhances water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
